molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

Cat. No.: B8608855
M. Wt: 244.29 g/mol
InChI Key: SAIRNTIEJSWCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

InChI

InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2

InChI Key

SAIRNTIEJSWCIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ethanol (18 mL) solution of 4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine (1.83 g, 5.12 mmol) was added concentrated hydrochloric acid (1030 μL, 12.5 mmol). After 6 hours, the reaction mixture was quenched with saturated aqueous sodium hydrogencarbonate solution (30 mL) and charged with ethyl acetate (30 mL). The reaction mixture was stirred vigorously for 10 minutes. The aqueous layer was extracted with more ethyl acetate (2×30 mL). The combined organic extracts were washed with brine, dried (magnesium sulfate), filtered, and concentrated in vacuo. Chromatography over silica gel, eluting with hexanes/ethyl acetate, afforded the title compound as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.97 (s, 1H), 7.83 (s, 1H), 7.37 (s, 1H), 7.36 (t, J=8.1 Hz, 1H), 7.04 (d, J=8.0 Hz, 1H), 6.98 (d, J=8.5 Hz, 1H), 3.97-3.87 (m, 1H), 3.66 (dt, J=12.7, 4.7 Hz, 2H), 3.05 (ddd, J=12.7, 9.7, 3.1 Hz, 2H), 2.07-1.98 (m, 2H), 1.75-1.66 (m, 2H); LC-MS: m/z 245.2 (M+H).
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1030 μL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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